Armentomycin

Overview

Description

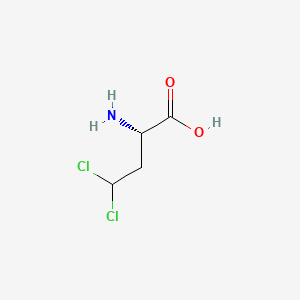

Armentomycin is a type of chlorinated nonprotein amino acid . It is a compound that originates from the bacterium genus Streptomyces . The molecular formula of this compound is C4H7Cl2NO2 .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 172.01 Da . Its physical and chemical properties can be analyzed using various techniques, which could include studying its solubility, stability, reactivity, and other physicochemical characteristics .

Scientific Research Applications

1. Synthesis and Stereochemistry Armentomycin, also known as L-2-amino-4,4-dichlorobutanoic acid, has been the subject of research focusing on its synthesis. A study by Utaka et al. (1987) detailed a method for preparing optically pure L-armentomycin and its D-isomer using methyl (E)- and (Z)-2,4,4-trichloro-2-butenoate, reduced with baker's yeast to achieve high enantioselectivity (Utaka et al., 1987). Furthermore, Iwasaki et al. (1976) conducted an electrochemical synthesis of γγ-Dichloro-L-butyrines (this compound and its derivatives) from γγγ-trichloro-L-butyrines, showcasing a novel synthetic approach without racemization (Iwasaki et al., 1976).

2. Production Optimization Research on this compound production optimization was conducted by He et al. (1995), who developed a high-performance liquid chromatographic method for this compound analysis in culture broths. They found that production by Streptomyces armentosus was optimal in media containing starch, lysine, chloride ions, and low phosphate concentration, indicating the nutrient-dependency of this compound biosynthesis (He et al., 1995).

3. Antibiotic Resistance Mechanisms The scientific interest in this compound extends to studying antibiotic resistance. Galimand et al. (2006) explored the methylation mechanism of ArmA, a methyltransferase that confers high-level resistance to many aminoglycosides, including this compound. This study revealed that ArmA specifically methylates the N7 position of nucleotide G1405in 16S rRNA, which mediates cellular resistance by blocking aminoglycoside binding by ribosomes (Galimand et al., 2006). Additionally, the spread of armA, a gene related to this compound resistance, has been documented in a variety of clinical isolates, signifying its global dissemination and role in antibiotic resistance (González-Zorn et al., 2005).

Future Directions

While specific future directions for Armentomycin research are not mentioned in the available resources, the field of microbial genomics presents promising opportunities for the discovery of new antibacterial agents . This approach could potentially lead to the development of more effective treatments for bacterial infections.

properties

IUPAC Name |

(2S)-2-amino-4,4-dichlorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Cl2NO2/c5-3(6)1-2(7)4(8)9/h2-3H,1,7H2,(H,8,9)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJTWBMINQYSMS-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60906115 | |

| Record name | 2-Amino-4,4-dichlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10139-00-1 | |

| Record name | Armentomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4,4-dichlorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60906115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

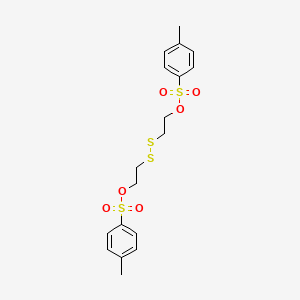

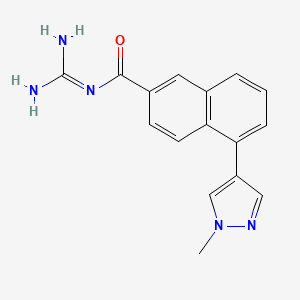

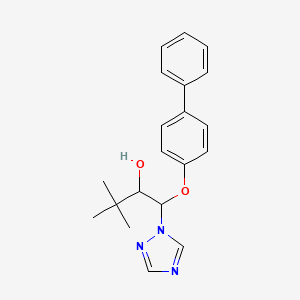

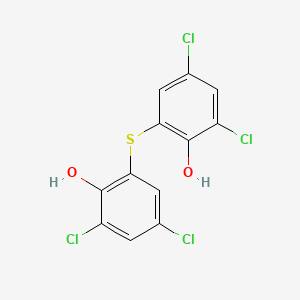

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide](/img/structure/B1667517.png)

![(E)-2-cyano-N-[3-[[(E)-2-cyano-3-(3,4,5-trihydroxyphenyl)prop-2-enoyl]amino]propyl]-3-(3,4,5-trihydroxyphenyl)prop-2-enamide](/img/structure/B1667527.png)